Methyl 7-methyl-1-oxoisoindoline-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 7-methyl-1-oxoisoindoline-5-carboxylate is a chemical compound with the molecular formula C11H11NO3 It is a derivative of isoindoline, a bicyclic compound that contains a nitrogen atom in one of its rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-methyl-1-oxoisoindoline-5-carboxylate typically involves the reaction of 7-methyl-1-oxoisoindoline-5-carboxylic acid with methanol in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:
[ \text{7-methyl-1-oxoisoindoline-5-carboxylic acid} + \text{methanol} \xrightarrow{\text{catalyst}} \text{this compound} + \text{water} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity starting materials and efficient catalysts is crucial to ensure the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-methyl-1-oxoisoindoline-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl 7-methyl-1-oxoisoindoline-5-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 7-methyl-1-oxoisoindoline-5-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor by binding to active sites of enzymes, thereby blocking their activity. The pathways involved in its mechanism of action are still under investigation, but it is believed to affect various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
Methyl 1-oxoisoindoline-5-carboxylate: Similar in structure but lacks the additional methyl group at the 7-position.
Methyl 3-oxoisoindoline-5-carboxylate: Differing in the position of the oxo group.
Methyl 1-oxoisoindoline-3-carboxylate: Another isomer with the carboxylate group at a different position.
Uniqueness
Methyl 7-methyl-1-oxoisoindoline-5-carboxylate is unique due to the presence of the methyl group at the 7-position, which can influence its chemical reactivity and biological activity. This structural difference can lead to variations in its interaction with molecular targets and its overall efficacy in various applications.
Properties
Molecular Formula |
C11H11NO3 |
---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
methyl 7-methyl-1-oxo-2,3-dihydroisoindole-5-carboxylate |
InChI |
InChI=1S/C11H11NO3/c1-6-3-7(11(14)15-2)4-8-5-12-10(13)9(6)8/h3-4H,5H2,1-2H3,(H,12,13) |
InChI Key |
YWPCRUMQQGYGAL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1C(=O)NC2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.